2,5-Dioxopyrrolidin-1-yl 3-(2-(2-undec-10-ynamidoethoxy)ethoxy)propanoate

Übersicht

Beschreibung

The compound “2,5-Dioxopyrrolidin-1-yl 3-(2-(2-undec-10-ynamidoethoxy)ethoxy)propanoate” is a small molecule compound . It has attracted great attention in the biomedical field because of its remarkable ability to fight bacterial infections .

Molecular Structure Analysis

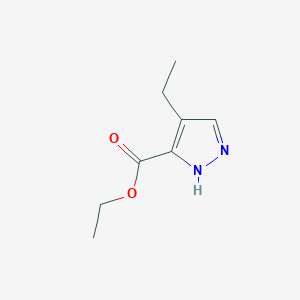

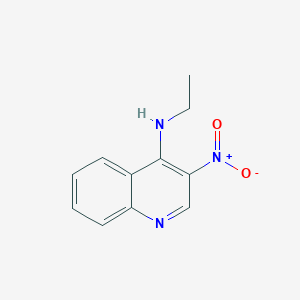

The molecular formula of the compound is C22H34N2O7 . The InChI code is InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19 (25)23-14-16-30-18-17-29-15-13-22 (28)31-24-20 (26)11-12-21 (24)27/h1H,3-18H2, (H,23,25) .Physical and Chemical Properties Analysis

The compound appears as a solid powder . It has a molecular weight of 438.52 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation for Anticonvulsant Activity

Research has focused on the synthesis of hybrid molecules derived from 2,5-dioxopyrrolidin-1-yl propanoate derivatives as potential anticonvulsant agents. These compounds, combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, have shown promising results in preclinical models. Initial screenings revealed compounds with broad spectra of activity across various seizure models in mice, demonstrating potential as new antiepileptic drugs with favorable safety profiles compared to existing treatments (Kamiński et al., 2015), (Kamiński et al., 2016).

Labeling Amine Residues in Biopolymers

A study presented the synthesis of an amine-reactive derivative for stable labeling of biopolymers. This derivative has been utilized to label polyribocytidilic acid, showcasing its potential as a nucleic acid probe in a homogeneous assay format. The study highlights its efficient synthesis and application for RNA labeling, underscoring its utility in biochemical research (Crovetto et al., 2008).

Exploration in Polymer Science

Research into novel copolymers incorporating 2,5-dioxopyrrolidin-1-yl derivatives has been conducted to understand the effects of these compounds on the properties of resulting materials. Studies on copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have provided insights into their thermal behavior and potential applications in material science, highlighting the versatility of 2,5-dioxopyrrolidin-1-yl derivatives in polymer synthesis (Barilla et al., 2021).

Antimicrobial Activity

The synthesis of fatty alkenoates, including those derived from undec-10-enoic acid and its interaction with various compounds, has been explored for their antimicrobial activity. These studies underline the potential of 2,5-dioxopyrrolidin-1-yl derivatives in contributing to the development of new antimicrobial agents (Rauf & Parveen, 2005).

Electrosynthesis and Sensor Applications

The electrosynthesis of N-linked polybispyrroles from derivatives and their application in detecting ions and metal recovery showcases the functional versatility of 2,5-dioxopyrrolidin-1-yl compounds. Their promising electrochromic and ion receptor properties indicate potential uses in electronic devices and environmental applications (Mert et al., 2013).

Wirkmechanismus

Target of Action

It is known to be a small molecule compound that has shown remarkable ability to fight bacterial infections .

Mode of Action

It is known for its unparalleled efficacy in precisely targeting drug delivery systems and amplifying therapeutic effects .

Result of Action

It is known to have a significant impact on bacterial infections, suggesting it may lead to the disruption of essential bacterial processes .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(undec-10-ynoylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19(25)23-14-16-30-18-17-29-15-13-22(28)31-24-20(26)11-12-21(24)27/h1H,3-18H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCLMLMPUVUIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-](/img/structure/B3181682.png)